molecular formula C6H15N<br>CH3(CH2)5NH2<br>C6H15N B090201 Hexylamine CAS No. 111-26-2

Hexylamine

Cat. No.: B090201
CAS No.: 111-26-2
M. Wt: 101.19 g/mol
InChI Key: BMVXCPBXGZKUPN-UHFFFAOYSA-N
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Description

Hexylamine (C₆H₁₅N), also known as hexan-1-amine, is a primary aliphatic amine with a six-carbon alkyl chain. It is a colorless liquid with a pungent, fish-like odor, characteristic of amines. Key properties include a molecular weight of 101.19 g/mol, boiling point of 131.5°C, density of 0.74 g/cm³, and solubility in water, alcohol, and ether . Industrially, this compound is synthesized via reactions between hexyl chloride or hexanol with ammonia under high-pressure conditions . Its applications span surfactants, corrosion inhibitors, pharmaceuticals, and agrochemicals .

Chemical Reactions Analysis

Acid-Base Reactions

Hexylamine neutralizes acids in exothermic reactions to form water-soluble salts:
C6H15N+HClC6H15NH+Cl\text{C}_6\text{H}_{15}\text{N}+\text{HCl}\rightarrow \text{C}_6\text{H}_{15}\text{NH}^+\text{Cl}^-

  • Reactivity :

    • Reacts with inorganic acids (e.g., HCl, H₂SO₄) and carboxylic acids .

    • Exothermic reaction releases heat, requiring controlled conditions .

Acid TypeExample ReactionProductReference
Hydrochloric acidNeutralizationHexylammonium chloride
Sulfuric acidNeutralizationHexylammonium sulfate

Nucleophilic Substitution Reactions

This compound participates in nucleophilic ring-opening reactions, particularly with epoxides:
Epoxide+C6H15NCH3CN refluxβ amino alcohol\text{Epoxide}+\text{C}_6\text{H}_{15}\text{N}\xrightarrow{\text{CH}_3\text{CN reflux}}\beta \text{ amino alcohol}

  • Key Findings :

    • Forms β-amino alcohols, intermediates in anticancer agents like hapalosin .

    • Reaction with γ-benzyl-L-glutamate N-carboxyanhydride (BLG-NCA) initiates ring-opening polymerization (ROP) to form poly(γ-benzyl-L-glutamate) (PBLG) with PDI=1.10\text{PDI}=1.10 and Mn=12.0kDaM_n=12.0\,\text{kDa} .

Polymerization Initiation

This compound acts as an initiator in N-carboxyanhydride (NCA) polymerization:

  • Mechanism :

    • Primary amine attacks the 5-carbonyl of NCA, forming a carbamic acid intermediate.

    • Decarboxylation generates a free amino group for chain propagation .

  • Kinetics :

    • Follows first-order kinetics under CO₂ removal .

MonomerCatalystProductMnM_n (kDa)PDI
BLG-NCAThis compoundPBLG12.01.10

Depolymerization of Polyethylene Terephthalate (PET)

This compound catalyzes PET depolymerization via aminolysis:
PET+C6H15NCp TiCl3,130CN,N di n hexyl terephthalamide\text{PET}+\text{C}_6\text{H}_{15}\text{N}\xrightarrow{\text{Cp TiCl}_3,130^\circ \text{C}}N,N'\text{ di n hexyl terephthalamide}

  • Conditions :

    • 130°C, 16 hours, Cp*TiCl₃ catalyst .

  • Yield : >90% with minimal oligomer byproducts .

Adsorption on Metal Surfaces

This compound adsorbs on gold and platinum surfaces in acidic media, described by the Dhar–Flory–Huggins isotherm:
θ=KadC1+KadC\theta =\frac{K_{\text{ad}}C}{1+K_{\text{ad}}C}

  • Parameters (1 M HClO₄, 25°C) :

InterfaceKadK_{\text{ad}} (L/mol)ΔGad0\Delta G_{\text{ad}}^0 (kJ/mol)Method
Au14.1 ± 4.0-16.4 ± 1.1Chronoamperometry
Au15.8 ± 5.0-16.7 ± 1.2EIS
Pt10.0 ± 4.0-14.8 ± 5.0EIS
  • Mechanism : Physical adsorption driven by hydrophobic interactions (ΔGad016kJ mol\Delta G_{\text{ad}}^0\approx -16\,\text{kJ mol}) .

Thermal Decomposition

At elevated temperatures, this compound decomposes to release toxic gases:
C6H15NΔNOx+CO+HCN\text{C}_6\text{H}_{15}\text{N}\xrightarrow{\Delta}\text{NO}_x+\text{CO}+\text{HCN}

  • Conditions : >270°C .

  • Hazards : Produces nitrogen oxides (NOₓ) and hydrogen cyanide (HCN) .

Reactivity with Electrophiles

This compound reacts with:

  • Isocyanates : Forms urea derivatives .

  • Anhydrides/Acid Halides : Produces amides .

  • Carbon Dioxide : Forms carbamates under anhydrous conditions .

Redox Reactions

In the presence of strong reducing agents (e.g., hydrides):
C6H15N+LiAlH4CH3(CH2)5NH2LiAlH4\text{C}_6\text{H}_{15}\text{N}+\text{LiAlH}_4\rightarrow \text{CH}_3(\text{CH}_2)_5\text{NH}_2\cdot \text{LiAlH}_4

  • Hazard : Releases flammable H₂ gas .

Scientific Research Applications

Chemical Synthesis

Hexylamine as a Reactant:

  • Polypeptide Synthesis: this compound serves as an initiator in the synthesis of defined polypeptides through primary amine-initiated N-carboxyanhydride ring-opening polymerization. This method allows for the creation of well-defined polymer structures with specific functionalities .
  • Modification of Surfaces: It is utilized to modify alkanethiol monolayers on gold surfaces, facilitating amide bond formation. This application is crucial for developing biosensors and other surface-functionalized materials .

Table 1: Chemical Reactions Involving this compound

ApplicationReaction TypeReference
Polypeptide synthesisN-carboxyanhydride ring-opening polymerization
Surface modificationAmide bond formation on gold
Functionalization of compositesModification of MWCNT and graphene oxide

Materials Science

Functionalization of Nanomaterials:
this compound is employed to functionalize multi-walled carbon nanotubes (MWCNT) and graphene oxide. These functionalized materials exhibit enhanced properties for applications in CO2 capture and as barrier materials. The incorporation of this compound improves the interaction between the nanomaterials and the surrounding environment, leading to better performance in various applications .

Electrochemistry

Adsorption Studies:
Recent studies have explored the adsorption behavior of this compound at metal-water interfaces, particularly on gold electrodes in perchloric acid solutions. The adsorption process is primarily driven by hydrophobic interactions, and it can be quantitatively described using the Dhar–Flory–Huggins isotherm. Key parameters such as adsorption constants and Gibbs free energy changes have been determined, providing insights into the physical nature of this compound adsorption .

Table 2: Adsorption Characteristics of this compound

ParameterValueReference
Adsorption constantVaries by interface
Gibbs free energyApproximately -20 to -30 kJ/mol
Activation energyApproximately 17 kJ/mol

Biomedical Applications

Drug Development:
this compound has been investigated for its role in drug development, particularly in enhancing the solubility and bioavailability of pharmaceutical compounds. For instance, it has been used to create adducts with drugs like picropodophyllin, improving detection sensitivity in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods .

Case Study 1: Polypeptide Synthesis

A study demonstrated that this compound significantly accelerates the synthesis of polypeptides when used as an initiator. The resulting polypeptides exhibited defined structures suitable for various biomedical applications .

Case Study 2: Electrochemical Applications

Research on this compound's adsorption on gold electrodes revealed that its presence modifies electrochemical reaction kinetics, enhancing the efficiency of redox reactions in electrochemical cells. This behavior is crucial for developing more effective sensors and energy storage devices .

Mechanism of Action

Hexylamine can be compared with other aliphatic amines, such as:

    Butylamine (C₄H₁₁N): Similar in structure but with a shorter carbon chain, leading to different physical properties and reactivity.

    Octylamine (C₈H₁₇N): Has a longer carbon chain, resulting in higher boiling points and different solubility characteristics.

Uniqueness:

Comparison with Similar Compounds

Primary Amines: Chain Length Effects

Hexylamine’s physicochemical behavior differs significantly from shorter-chain primary amines due to the balance between hydrogen bonding (H-bonding) and dispersion forces.

Compound Molecular Weight (g/mol) Boiling Point (°C) Dominant Interaction
Butylamine 73.14 77.8 H-bonding
Pentylamine 87.16 104.1 Balanced H-bonding/dispersion
This compound 101.19 131.5 Dispersion

As chain length increases, dispersion interactions between alkyl chains outweigh NH···N H-bonds. In this compound, one NH···N H-bond weakens (~8 kJ/mol) compared to butylamine (~25 kJ/mol), while chain packing efficiency increases, reducing free space between molecules .

Aromatic Amines: Differentiation from Aniline

This compound (aliphatic) and aniline (aromatic) are distinguished via chemical tests:

  • Aniline’s aromatic ring enables resonance stabilization, reducing basicity (pKₐ ~4.6) compared to this compound (pKₐ ~10.6) .

Cyclothis compound Derivatives: Cell Adhesion Inhibition

This compound, cyclothis compound, and dicyclothis compound inhibit MOLT-trophoblast adhesion, with half-maximal inhibition at ~4 mM.

Surfactant and Corrosion Inhibition Properties

This compound outperforms alcohols (e.g., n-butanol) as a cosurfactant in SDS/methylene chloride systems, achieving higher absorbance (0.914 at 521.8 nm) due to efficient micelle formation . In corrosion inhibition, its adsorption on gold follows the Dhar–Flory–Huggins isotherm, with Gibbs free energy (ΔG°ads) of −22 kJ/mol, driven by hydrophobic interactions. Comparatively, shorter-chain amines (e.g., butylamine) exhibit weaker adsorption .

Research Findings and Data Tables

Table 1: Adsorption Properties of Amines on Gold (1 M HClO₄)

Amine Adsorption Constant (K) ΔG°ads (kJ/mol) Dominant Mechanism
Butylamine 1.2 × 10³ −15 Mixed chemisorption
This compound 3.8 × 10⁴ −22 Hydrophobic effect
Octylamine 1.1 × 10⁵ −28 Hydrophobic effect

Data sourced from electrochemical studies using cyclic voltammetry and EIS .

Biological Activity

Hexylamine is a primary amine with the chemical formula C6H15N, known for its various biological activities and applications in pharmaceuticals, agriculture, and material science. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Structure-Activity Relationships (SAR)

The biological activity of this compound has been extensively studied in relation to its structure. Research indicates that the length of the alkyl chain in amines significantly influences their antimicrobial properties. For instance, this compound exhibits activity against various pathogens, including Staphylococcus aureus (MRSA) and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µM. In contrast, trithis compound, a derivative with a longer chain, shows enhanced activity with MICs between 3 to 6.5 µM against similar pathogens .

Table 1: Antimicrobial Activity of this compound Derivatives

CompoundMIC (µM) against MRSAMIC (µM) against E. coli
This compound50-10050-100
Trithis compound3-6.53-6.5
Trioctylamine0.02Not specified

Toxicity and Safety Profile

In addition to its antimicrobial properties, the toxicity of this compound has been assessed through various bioassays. A study involving the Brine Shrimp Lethality Assay revealed that a stereoisomer derived from this compound exhibited an LC50 value of 6.6 ppm, indicating significant biological activity while highlighting the importance of stereochemistry in enhancing bioactivity .

Case Studies

  • Antimicrobial Efficacy : A study demonstrated that this compound and its derivatives possess broad-spectrum antimicrobial activity. The research emphasized that modifications in the alkyl chain length can lead to increased bioactivity against pathogens such as Pseudomonas aeruginosa and Mycobacterium tuberculosis. For example, while this compound showed moderate activity, trithis compound's efficacy was markedly superior .
  • Adsorption Studies : Research on this compound's adsorption characteristics revealed its potential as a surfactant in electrochemical applications. The adsorption behavior on gold surfaces was studied using potentiodynamic methods, indicating that this compound's high surface activity is primarily due to hydrophobic interactions .
  • Thermal Stability : Investigations into the thermal stability of this compound under superheater conditions demonstrated that it undergoes thermolysis at elevated temperatures, which could affect its application in industrial processes .

The mechanisms underlying the biological activity of this compound are largely attributed to its ability to interact with cellular membranes and proteins due to its amphiphilic nature. The presence of an amine group allows for hydrogen bonding and ionic interactions with biological macromolecules, potentially disrupting cellular functions in pathogens.

Q & A

Basic Research Questions

Q. How can researchers optimize hexylamine synthesis for higher yield and purity?

  • Methodological Answer : this compound synthesis via the reaction of hexyl chloride with ammonia or hexanol with ammonia requires systematic parameter optimization. Key variables include reaction temperature (typically 100–150°C), pressure (elevated for gas-phase reactions), and catalyst selection (e.g., metal oxides for improved efficiency). Post-synthesis purification via fractional distillation or recrystallization can enhance purity. Researchers should conduct kinetic studies to identify rate-limiting steps and use gas chromatography (GC) to monitor intermediate formation .

Q. What characterization techniques are essential for confirming this compound’s identity and purity?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms molecular structure by analyzing proton and carbon environments. Fourier-Transform Infrared (FTIR) spectroscopy identifies amine functional groups (N-H stretch at ~3300 cm⁻¹). Gas Chromatography-Mass Spectrometry (GC-MS) verifies purity and detects impurities. Elemental analysis quantifies carbon, hydrogen, and nitrogen content to validate stoichiometry. For novel derivatives, X-ray crystallography may resolve structural ambiguities .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Use fume hoods to prevent inhalation of vapors (boiling point: 131.5°C). Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (LD50 dermal: 420 mg/kg in rabbits). Store in sealed containers away from acids/oxidizers to prevent exothermic reactions. In case of spills, neutralize with dilute acetic acid and absorb with inert materials. Emergency showers/eye-wash stations must be accessible .

Advanced Research Questions

Q. How can researchers resolve conflicting data on this compound’s aquatic toxicity across studies?

  • Methodological Answer : Discrepancies in LC50 values (e.g., 56.6 mg/L for fish vs. 8.6 mg/L for Daphnia magna) may arise from species-specific sensitivity or experimental conditions (pH, temperature). Conduct comparative toxicity assays under standardized OECD/EPA protocols. Analyze bioavailability differences using speciation modeling (e.g., pH-dependent ionization) and quantify metabolites via LC-MS to identify toxicologically active species .

Q. What strategies can elucidate this compound’s environmental degradation pathways?

  • Methodological Answer : Use ¹⁴C-labeled this compound in microcosm studies to track mineralization to CO₂. Employ high-resolution mass spectrometry (HRMS) to identify transformation products (e.g., nitroso derivatives). Evaluate microbial degradation using soil/water inocula under aerobic/anaerobic conditions. Assess photolysis rates via UV-Vis irradiation experiments with HPLC monitoring .

Q. How to address discrepancies in reported physicochemical properties of this compound (e.g., density, solubility)?

  • Methodological Answer : Variability in density (0.74–0.766 g/cm³) and solubility (12 g/L in water) may stem from purity differences or measurement techniques. Re-measure properties using calibrated instruments (e.g., densitometers, Karl Fischer titration for water content). Cross-validate data via interlaboratory studies and reference certified standards. Publish detailed experimental conditions (temperature, purity grade) to enable reproducibility .

Q. What experimental designs are effective for studying this compound’s interaction with biological membranes?

  • Methodological Answer : Use Langmuir-Blodgett troughs to measure monolayer penetration kinetics. Employ fluorescence anisotropy with DPH probes to assess membrane fluidity changes. Molecular dynamics simulations can model amine partitioning into lipid bilayers. In vitro assays with erythrocyte membranes quantify hemolytic potential, correlated with amine concentration and exposure time .

Q. How can predictive models for this compound’s behavior in soil-plant systems be developed?

  • Methodological Answer : Conduct soil column experiments to measure adsorption coefficients (Kd) and leaching potential. Use hydroponic systems to quantify plant uptake rates (e.g., root-to-shoot translocation). Integrate data into fugacity models (e.g., EQC model) to predict environmental partitioning. Validate with field studies analyzing this compound residues in crops using QuEChERS extraction and LC-MS/MS .

Q. Data Analysis and Contradiction Management

Q. How should researchers analyze contradictory results in this compound’s catalytic applications?

  • Methodological Answer : Divergent catalytic efficiencies may arise from substrate specificity or catalyst preparation methods. Perform surface characterization (BET, XPS) to compare active sites. Use statistical tools (e.g., ANOVA) to isolate variables (temperature, pH). Replicate studies with controlled precursor purity and reaction atmospheres (inert vs. aerobic) .

Q. What frameworks guide the prioritization of conflicting research priorities in this compound studies?

  • Methodological Answer :
    Apply the "principal contradiction" analysis: Identify the dominant factor (e.g., toxicity vs. synthetic efficiency) driving research gaps. Use decision matrices to weigh environmental impact (GHS Category 2) against industrial demand. Collaborate with regulatory bodies to align studies with policy needs (e.g., REACH compliance) .

Q. Tables

Q. Table 1: Key Physicochemical Properties of this compound

PropertyValue/RangeMethod (Reference)
Boiling Point131.5°CASTM D1078
Density (25°C)0.74–0.766 g/cm³Pycnometry
Water Solubility (20°C)12 g/LOECD 105
log Kow1.9Shake-flask method

Q. Table 2: Acute Toxicity Data for this compound

OrganismEndpointValue (mg/L or mg/kg)Test DurationReference
Pimephales promelasLC5056.696 h
Daphnia magnaEC508.648 h
Rabbit (dermal)LD50420Acute

Properties

IUPAC Name

hexan-1-amine
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InChI

InChI=1S/C6H15N/c1-2-3-4-5-6-7/h2-7H2,1H3
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InChI Key

BMVXCPBXGZKUPN-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCN
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Molecular Formula

C6H15N, Array
Record name HEXYLAMINE
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Related CAS

142-81-4 (hydrochloride)
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DSSTOX Substance ID

DTXSID3021930
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Molecular Weight

101.19 g/mol
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Physical Description

Hexylamine appears as a water-white liquid with an amine-like odor. Less dense than water and poorly soluble in water. Hence floats on water. May be toxic by inhalation, ingestion or skin absorption., Colorless liquid; [ICSC] Odor like amines; [CAMEO], Liquid, COLOURLESS LIQUID., Colourless to yellow liquid; Fishy aroma
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Boiling Point

132 °C, 131-132 °C
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Flash Point

85 °F (NFPA, 2010), 85 °F (29 °C) (Open cup), 27 °C (81 °F) (Closed cup), 29 °C o.c.
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Solubility

In water, 12,000 mg/L at 20-25 °C, Miscibile in ethanol, ether; soluble in chloroform, 12 mg/mL at 25 °C, Solubility in water, g/100ml: 1.2, Soluble in water, Soluble (in ethanol)
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Density

0.7660 g/cu cm at 20 °C, Relative density (water = 1): 0.77, 0.761-0.767
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Vapor Density

3.49 (Air = 1), Relative vapor density (air = 1): 3.5
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Vapor Pressure

8.99 [mmHg], Vapor pressure: 6.53 mm Hg at 20 °C, 7.95 mm Hg at 20 °C, Vapor pressure, kPa at 20 °C: 0.87
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Color/Form

Water-white liquid, Colorless liquid

CAS No.

111-26-2
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Melting Point

-21 °C, -22.9 °C
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Synthesis routes and methods

Procedure details

0.4 liter/hour of adipodinitrile, 1.2 liter/hour of ammonia and 2.4 liters/hour of hydrogenation mixture are fed, at 270° C. and under an H2 pressure of 260 bar, into the reactor described in Example 1, and over the catalyst described in that Example. Azacycloheptane is obtained in a yield of 70% together with 3% of bishexamethylenetriamine, 7% of hexylamine and 15% of hexamethylenediamine.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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